![molecular formula C14H18O7S B14077725 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of a methanesulfonyl group attached to a phenoxycarbonyl moiety, which is further linked to an ethyl 2-methylpropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 4-methanesulfonylphenol with a suitable carbonylating agent to form the phenoxycarbonyl intermediate. This intermediate is then reacted with ethyl 2-methylpropanoate under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways and biological processes. The exact mechanism may vary depending on the context of its application and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Nitrophenoxycarbonyl)oxy]ethyl 2-methylpropanoate: This compound has a similar structure but with a nitro group instead of a methanesulfonyl group.
2-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl propanoate: A similar compound with slight variations in the structure.
Uniqueness
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate is unique due to the presence of the methanesulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where these properties are desired.
Propiedades
Fórmula molecular |
C14H18O7S |
|---|---|
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylphenoxy)carbonyloxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C14H18O7S/c1-9(2)13(15)19-10(3)20-14(16)21-11-5-7-12(8-6-11)22(4,17)18/h5-10H,1-4H3 |
Clave InChI |
SVHRMWZPCNHENV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


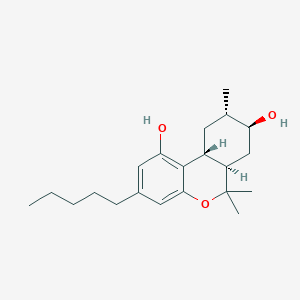
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
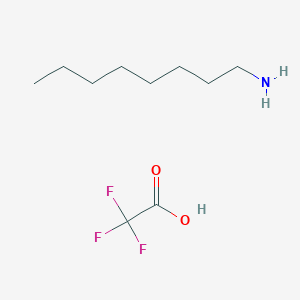

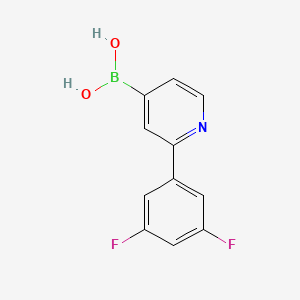
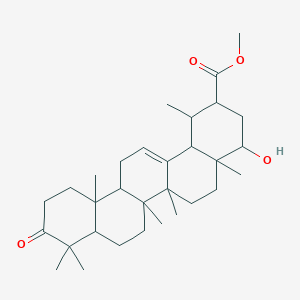
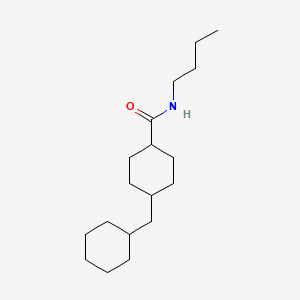


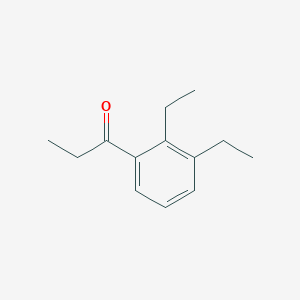

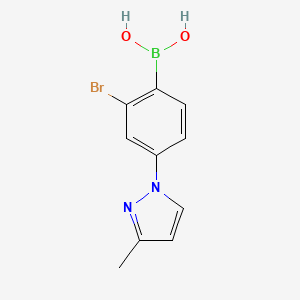
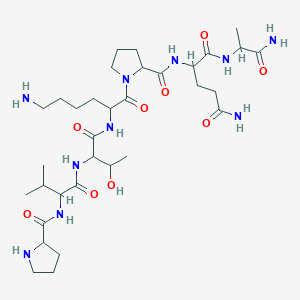
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
